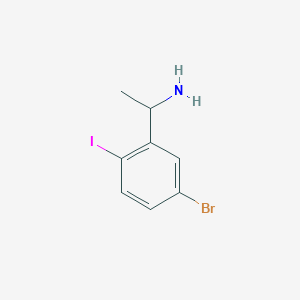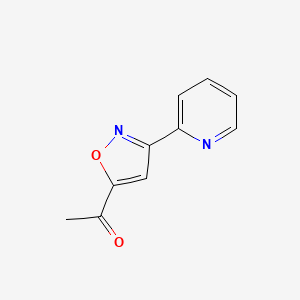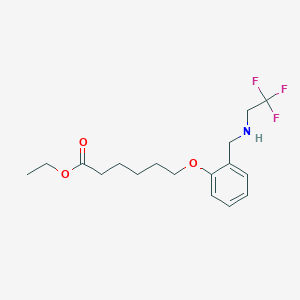![molecular formula C12H13Cl2N3O2S B12067372 1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]- CAS No. 680211-98-7](/img/structure/B12067372.png)
1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]-: is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of dichloro substituents at the 4 and 5 positions of the imidazole ring, an acetamide group at the 1 position, and a furanylmethylthioethyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]- typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts, which facilitate the formation of trisubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The dichloro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can result in the formation of various substituted imidazoles.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]-: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Known for its vasodilatory effects.
1H-Imidazole, 1,4-dimethyl-: Used in various chemical reactions and as a ligand in coordination chemistry.
Uniqueness
1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]-: is unique due to its specific substitution pattern and the presence of the furanylmethylthioethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other imidazole derivatives.
Eigenschaften
CAS-Nummer |
680211-98-7 |
|---|---|
Molekularformel |
C12H13Cl2N3O2S |
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
2-(4,5-dichloroimidazol-1-yl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide |
InChI |
InChI=1S/C12H13Cl2N3O2S/c13-11-12(14)17(8-16-11)6-10(18)15-3-5-20-7-9-2-1-4-19-9/h1-2,4,8H,3,5-7H2,(H,15,18) |
InChI-Schlüssel |
VADSRJXGJACLCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CSCCNC(=O)CN2C=NC(=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate](/img/structure/B12067319.png)
![2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B12067323.png)
![2-amino-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12067326.png)


![9-Methoxy-11H-benzo[a]carbazole](/img/structure/B12067346.png)
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12067348.png)
